molecular formula C10H22O5 B029129 Tetraglyme CAS No. 143-24-8

Tetraglyme

Cat. No. B029129
CAS RN: 143-24-8
M. Wt: 222.28 g/mol
InChI Key: ZUHZGEOKBKGPSW-UHFFFAOYSA-N
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Description

Tetraglyme, also known as Tetraethylene glycol dimethyl ether (TEGDME), is a polar aprotic solvent with excellent chemical and thermal stability . Its high boiling point and stability make it an ideal candidate for separation processes and high-temperature reactions .


Synthesis Analysis

Tetraglyme has been used in various chemical reaction processes such as alkylation, condensation, and reduction . It has been observed that trade-offs exist between the reaction (reactant conversion) and separation .


Molecular Structure Analysis

The molecular formula of Tetraglyme is C10H22O5 . In tetraglyme solution, the alkali and alkaline earth metal ions exhibit a diverse solvation structure . Small ions like Li+ and Mg2+ tend to adopt a coordination number of five or six, while larger ions, Na+, K, and Ca2+, prefer an eight-coordinated environment .


Chemical Reactions Analysis

Tetraglyme is a polar aprotic solvent with excellent chemical and thermal stability . Its high boiling point and stability make it an ideal candidate for separation processes and high-temperature reactions .


Physical And Chemical Properties Analysis

Tetraglyme is a colorless liquid with a density of 1.009 g/mL at 25 °C . It has a melting point of -30 °C and a boiling point of 275-276 °C . It is miscible in water .

Scientific Research Applications

Absorption of Sulfur Dioxide

Tetraglyme, when combined with sodium salt, forms ionic liquids that have been found to be promising solvents for absorbing sulfur dioxide (SO2). These ionic liquids show excellent thermal stability and a 30% increase in SO2 absorption capacity compared to other sodium salt ionic liquids . This application is particularly relevant in environmental protection, as SO2 is a significant atmospheric pollutant .

Solvent for Organic Compounds

Tetraglyme serves as a solvent for organic compounds, providing a medium for conducting chemical reactions . This makes it a valuable tool in various fields of chemical research, where it can facilitate the study of different organic compounds .

Solvent for Biological Samples

In addition to its role as a solvent for organic compounds, Tetraglyme also finds application as a solvent for biological samples . It aids in the dissolution and transportation of proteins, lipids, and other biological molecules, making it useful in biological and biochemical research .

Ionic Conductivity Booster

Tetraglyme has been used as an ionic conductivity booster in the preparation of solid polymer electrolytes (SPEs) for electric double layer capacitors (EDLCs) . The addition of Tetraglyme to the SPE significantly boosts its ionic conductivity, which is beneficial for the performance of the EDLC .

Magnesium Salt Dissociation

In the context of solid polymer electrolytes for EDLCs, Tetraglyme has been found to influence the dissociation of magnesium salts . This property can be leveraged to optimize the performance of these electrolytes .

Safety and Hazards

Tetraglyme may form explosive peroxides and may cause sensitization by skin contact . It also poses a possible risk of impaired fertility . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

There is growing interest in the rational design of electrolytes for beyond lithium-ion systems by tuning the molecular-level interactions of solvate species present in the electrolytes . This review aims to illustrate the current understanding, compare results, and highlight future needs and directions to enable the deep understanding needed for the rational design of improved multivalent electrolytes .

properties

IUPAC Name

1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane
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InChI

InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3
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InChI Key

ZUHZGEOKBKGPSW-UHFFFAOYSA-N
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Canonical SMILES

COCCOCCOCCOCCOC
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Molecular Formula

C10H22O5
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DSSTOX Substance ID

DTXSID7044396
Record name 2,5,8,11,14-Pentaoxapentadecane
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Molecular Weight

222.28 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
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Record name Tetraethylene glycol dimethyl ether
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Product Name

Tetraglyme

CAS RN

143-24-8
Record name Tetraglyme
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Synthesis routes and methods I

Procedure details

In using the dioxane solvent of "H", it is preferred to develop first with dioxane alone, followed by a mixture of dioxane and alkanol and finished with alkanol alone (for example, dioxane/dioxane:methanol mixture/methanol).
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Synthesis routes and methods II

Procedure details

By a procedure substantially similar to that of Example 3, an adduct of triethyl indium (TEI) and diethyl ether was prepared from indium (III) chloride and ethyl magnesium iodide. To this adduct sufficient tetraglyme was added to give a molar ratio of TEI to tetraglyme was 3:1. Diethyl ether was removed in vacuo at a bottom temperature of 74° C. Subsequently, pure TEI was obtained via dissociation of the adduct at 74°-115° C. and a pressure of <1 mbar. The TEI thereby obtained was subsequently subjected to fractional distillation at a pressure of <1 mbar. No metal impurities could be detected by ICP-OES in the distilled TEI.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tetraglyme?

A1: Tetraglyme has the molecular formula CH3O(CH2CH2O)4CH3 and a molecular weight of 222.27 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize tetraglyme?

A2: Common techniques include:

  • Nuclear Magnetic Resonance (NMR): Provides information about the structure and dynamics of tetraglyme molecules. [, , ]
  • Infrared Spectroscopy (IR): Identifies functional groups and their interactions within tetraglyme and its complexes. [, , , ]
  • X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of tetraglyme surfaces, particularly in coatings. [, , ]
  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed surface chemical information, including molecular fragmentation patterns of tetraglyme. [, , ]

Q3: How does the presence of tetraglyme affect the ionic conductivity of polymer electrolytes?

A3: The effect depends on the specific system:

  • Dual-cation ionomers: Tetraglyme can have contrasting effects. In lithium-containing ionomers, it decreases ionic conductivity due to breaking up interconnected Li+ clusters [], while in sodium-containing ionomers, it enhances conductivity due to increased ion cluster rearrangement. []
  • Solid terpolymer electrolytes: Tetraglyme enhances ionic conductivity by providing more charge carrier mobility within the polymer matrix due to its abundant oxygen-containing functional groups. []

Q4: Is tetraglyme stable at high temperatures?

A4: Tetraglyme exhibits good thermal stability, but its decomposition temperature can be influenced by the presence of other compounds, such as metal salts. [, , , ]

Q5: How does tetraglyme interact with graphite surfaces?

A5: Tetraglyme exhibits stable adsorption on graphite surfaces, showing ordering and distorted adsorption behavior. This interaction has been observed experimentally using frequency-modulation atomic force microscopy and supported by density functional theory calculations. []

Q6: How is tetraglyme used in the synthesis of metal nanoparticles?

A6: Tetraglyme acts as a multi-functional agent, serving as a solvent, surfactant, and reducing agent in a single reaction to produce metal nanoparticles with high yield and capacity. []

Q7: Can tetraglyme be used for air sampling and analysis?

A7: Yes, tetraglyme can efficiently scrub various volatile organic compounds from air and gas streams. This method, dubbed "air to water bridge", allows for air analysis using conventional water analysis techniques, offering a simpler and more cost-effective alternative to traditional methods. []

Q8: What is the role of tetraglyme in chemical vapor deposition (CVD)?

A8: Tetraglyme is commonly used as a stabilizing ligand in barium and strontium precursors for CVD of thin films like barium strontium titanate (BST). It enhances precursor volatility and allows for lower deposition temperatures. [, , ]

Q9: How does tetraglyme interact with proteins in a biological context?

A9: Tetraglyme coatings, particularly those deposited using radio frequency glow discharge (RFGD) techniques, exhibit ultra-low fibrinogen adsorption, a key factor in reducing platelet adhesion and thrombus formation. [, , , , ]

Q10: What is the role of complement activation in the foreign body response to tetraglyme coatings?

A10: Despite the low protein adsorption, in vivo studies reveal inflammatory cell adhesion and fibrous capsule formation around implanted tetraglyme coatings. This suggests the involvement of complement activation, an alternative pathway in the foreign body response, potentially triggered by the tetraglyme surface. [, ]

Q11: How does the concentration of fibrinogen affect its adsorption to tetraglyme surfaces?

A12: While tetraglyme effectively resists fibrinogen adsorption at low concentrations, a previously unreported finding revealed increased fibrinogen adsorption from higher concentration solutions, suggesting a potential limitation of tetraglyme's protein-resistant properties under physiological conditions. []

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